Nalidixate sodium

Beschreibung

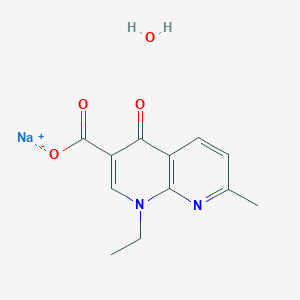

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 |

Source

|

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-77-4 |

Source

|

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Nalidixic Acid's Action on E. coli DNA Synthesis

Preamble: A Paradigm of Targeted Inhibition

Nalidixic acid, the progenitor of the quinolone class of antibiotics, represents a landmark in the history of antimicrobial chemotherapy.[1][2] Its discovery as a byproduct of chloroquine synthesis in 1962 ushered in an era of potent therapeutics that target the very heart of bacterial existence: DNA replication.[1][2] This guide provides a comprehensive technical exploration of the molecular mechanisms through which nalidixic acid specifically disrupts DNA synthesis in Escherichia coli, a model organism that has been instrumental in elucidating this process. We will delve into the intricate interplay between the drug, its enzymatic targets, and the catastrophic consequences for the bacterial chromosome, offering insights valuable to researchers, scientists, and drug development professionals.

Section 1: The Primary Target - Unraveling the Function of DNA Gyrase in E. coli

At the core of nalidixic acid's action lies its interaction with DNA gyrase, an essential bacterial enzyme.[3][4] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into the bacterial chromosome.[3] This process is crucial for relieving the topological stress that arises during DNA replication and transcription, allowing the DNA strands to be unwound and accessed by the cellular machinery.[3] In E. coli, DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.[4] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.

Section 2: The Molecular Ambush - Nalidixic Acid's Mechanism of Action

Nalidixic acid does not function as a simple competitive inhibitor. Instead, it acts as a "topoisomerase poison," a more insidious mechanism that converts an essential enzyme into a lethal cellular toxin.[5][6] The process can be dissected into the following key steps:

-

Binding to the Gyrase-DNA Complex: Nalidixic acid specifically binds to the GyrA subunit of the DNA gyrase enzyme after it has cleaved the DNA.[3][7] This forms a stable ternary complex consisting of the drug, the enzyme, and the DNA.

-

Stabilization of the Cleavage Complex: The binding of nalidixic acid prevents the re-ligation of the double-stranded DNA break that is a transient intermediate in the gyrase catalytic cycle.[3][8] This "freezes" the enzyme in a state where it is covalently attached to the 5' ends of the broken DNA.[8]

-

Induction of Double-Stranded DNA Breaks: The stabilized cleavage complexes are converted into permanent, lethal double-stranded DNA breaks when the replication fork collides with them.[3][5] This leads to the fragmentation of the bacterial chromosome.

-

Inhibition of DNA Synthesis: The accumulation of double-stranded breaks and the stalling of the replication fork result in a rapid and specific inhibition of DNA synthesis.[9][10] This effect is observed shortly after exposure to the drug.[9][10]

-

Induction of the SOS Response and Cell Death: The extensive DNA damage triggers the SOS response, a global DNA repair system in E. coli. However, the overwhelming number of lesions surpasses the cell's repair capacity, ultimately leading to bactericidal activity.[3]

The following diagram illustrates the core mechanism of nalidixic acid's action on DNA gyrase:

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

In Vivo DNA Synthesis Inhibition Assay

This assay measures the effect of nalidixic acid on DNA synthesis in living E. coli cells.

Principle: The rate of DNA synthesis can be quantified by measuring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine or [14C]-thymidine, into the newly synthesized DNA. [9][10] Protocol:

-

Cell Culture: Grow a culture of E. coli to the mid-logarithmic phase.

-

Drug Treatment: Add nalidixic acid at the desired concentration to the cell culture. An untreated culture serves as the control.

-

Radiolabeling: At various time points after drug addition, add a pulse of radiolabeled thymidine to the cultures.

-

Incorporation: Allow the cells to incorporate the radiolabel for a short period.

-

Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Precipitation: Precipitate the macromolecules, including DNA, using an acid (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitate on a filter and measure the amount of radioactivity using a scintillation counter. A decrease in radioactivity in the drug-treated samples compared to the control indicates inhibition of DNA synthesis.

Quantitative Data Summary

The inhibitory effects of nalidixic acid can be quantified and are often presented as Minimum Inhibitory Concentrations (MIC) or 50% inhibitory concentrations (IC50).

| Parameter | Organism/Enzyme | Typical Value Range (µg/mL) | Reference(s) |

| MIC | Escherichia coli | 8 - 64 | [11] |

| IC50 | E. coli DNA Gyrase | Varies depending on assay conditions | [12] |

Section 5: The Cellular Aftermath and Resistance Mechanisms

The consequences of nalidixic acid's action on E. coli extend beyond the immediate cessation of DNA synthesis. The extensive DNA damage leads to filamentation of the bacteria, a characteristic morphological change where cell division is inhibited, but cell growth continues. [13] Bacterial resistance to nalidixic acid primarily arises from mutations in the gyrA gene, which encodes the GyrA subunit of DNA gyrase. [4]These mutations alter the drug-binding site on the enzyme, reducing the affinity of nalidixic acid and rendering it less effective. Mutations in the gyrB gene can also confer resistance, though less frequently. Additionally, alterations in drug efflux and influx can contribute to reduced susceptibility.

Conclusion: A Legacy of Targeted Antibacterial Therapy

The mechanism of action of nalidixic acid on E. coli DNA synthesis is a classic example of a highly specific and potent antibacterial strategy. By targeting the essential enzyme DNA gyrase and converting it into a cellular poison, nalidixic acid effectively halts bacterial replication and leads to cell death. The in-depth understanding of this mechanism has not only been crucial for the effective use of this antibiotic but has also paved the way for the development of newer and more potent fluoroquinolones. The continued study of these interactions remains a cornerstone of antimicrobial research and the ongoing battle against bacterial resistance.

References

-

Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Journal of Bacteriology, 89(4), 1068–1074. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nalidixic Acid?[Link]

-

Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767–4771. [Link]

-

Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences of the United States of America, 74(11), 4767–4771. [Link]

-

Inan, S., & Kalaycioglu, A. (1996). Effect of Nalidixic Acid on Recombination and DNA Repair of Escherichia Coli K-12 Strains. Indian Journal of Experimental Biology, 34(10), 949–953. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Journal of Bacteriology, 89(4), 1068–1074. [Link]

-

Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 15). YouTube. [Link]

-

Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

-

Patsnap Synapse. (2024, June 14). What is Nalidixic Acid used for?[Link]

-

Oliphant, C. M., & Green, G. M. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455–464. [Link]

-

Gellert, M., Mizuuchi, K., O'Dea, M. H., Itoh, T., & Tomizawa, J. I. (1977). Nalidixic acid resistance: A second genetic character involved in DNA gyrase activity. Proceedings of the National Academy of Sciences, 74(11), 4772–4776. [Link]

-

Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767–4771. [Link]

-

Deitz, W. H., & Cook, T. M. (1970). Nalidixic Acid and the Metabolism of Escherichia coli. Journal of Bacteriology, 104(3), 1168–1175. [Link]

-

Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). Topoisomerase IV is a target of quinolones in Escherichia coli. Proceedings of the National Academy of Sciences, 92(25), 11801–11805. [Link]

-

Deitz, W. H., & Cook, T. M. (1970). Nalidixic Acid and the Metabolism of Escherichia coli. Journal of Bacteriology, 104(3), 1168–1175. [Link]

-

Graham, J. E., et al. (2023). Inhibition of Replication Fork Formation and Progression: Targeting the Replication Initiation and Primosomal Proteins. International Journal of Molecular Sciences, 24(10), 8871. [Link]

-

Goss, W. A., Deitz, W. H., & Cook, T. M. (1964). Mechanism of action of nalidixic acid on Escherichia coli. Journal of Bacteriology, 88(4), 1112–1118. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

-

Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and. Proceedings of the National Academy of Sciences, 74(11), 4767–4771. [Link]

-

Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Nature Experiments. [Link]

-

Bourguignon, G. J., Levitt, M., & Sternglanz, R. (1973). Studies on the Mechanism of Action of Nalidixic Acid. Antimicrobial Agents and Chemotherapy, 4(4), 479–486. [Link]

-

Gage, L. P., & Fujita, D. J. (1969). Effect of nalidixic acid on deoxyribonucleic acid synthesis in bacteriophage SPO1-infected Bacillus subtilis. Journal of Bacteriology, 98(1), 96–103. [Link]

-

Barnard, R. A., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3245–3251. [Link]

-

Cook, T. M., Deitz, W. H., & Goss, W. A. (1966). Mechanism of action of nalidixic acid on Escherichia coli. IV. Effects on the stability of cellular constituents. Journal of Bacteriology, 91(2), 774–779. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 4. Effect of nalidixic acid on recombination and DNA repair of Escherichia coli K-12 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 8. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

Technical Guide: Nalidixate Sodium Modulation of Bacterial Conjugation and Gene Transfer

Executive Summary

Nalidixate Sodium (the water-soluble salt of Nalidixic Acid) acts as a "molecular switch" in bacterial conjugation, exhibiting a paradoxical dose-dependent effect that is critical for drug development and antimicrobial resistance (AMR) research.

-

At Therapeutic/High Concentrations: It functions as a potent inhibitor of conjugative DNA transfer (trDNA) by trapping DNA gyrase, mechanically arresting the rolling-circle replication machinery required for plasmid mobilization.

-

At Sub-Inhibitory (Sub-MIC) Concentrations: It acts as an inducer of Horizontal Gene Transfer (HGT) by triggering the SOS response, which derepresses integrative conjugative elements (ICEs) and mobile genetic elements.

This guide details the mechanistic pathways, experimental protocols, and data interpretation frameworks required to assay these opposing effects.

Part 1: Mechanistic Foundations

The Target: DNA Gyrase and Topological Stress

Nalidixate sodium targets the GyrA subunit of DNA gyrase (Topoisomerase II). In a normal conjugative event, the plasmid must be "nicked" at the origin of transfer (oriT) and unwound to be transferred as a single strand (ssDNA) to the recipient.

-

Normal Function: Gyrase relieves the positive supercoiling generated ahead of the replication fork during this unwinding.

-

Nalidixate Effect: The drug stabilizes the gyrase-DNA complex in a cleaved state ("cleavable complex"). This acts as a physical roadblock.

-

Consequence: The replication fork collides with this complex, causing double-strand breaks (DSBs) and immediate cessation of Transfer DNA (trDNA) synthesis.

Differential Inhibition: Vegetative vs. Transfer Replication

Historically, Nalidixate has been used to distinguish between mating pair formation and actual DNA transfer.

-

Mating Pair Formation: Unaffected by Nalidixate. Pili still retract; cell-to-cell contact stabilizes.

-

DNA Transfer: Specifically inhibited.[1][2][3] Unlike vegetative DNA (vDNA) synthesis, which may show a kinetic lag in inhibition, trDNA synthesis stops abruptly because it relies on a continuous, highly processive rolling-circle mechanism that is acutely sensitive to topological arrest.

Visualization: The Inhibition Pathway

The following diagram illustrates the molecular arrest mechanism.

Caption: Figure 1. Mechanism of Action. Nalidixate sodium traps DNA gyrase, creating a physical block that arrests the rolling-circle replication required for plasmid transfer.

Part 2: The Dosage Paradox (SOS Response)

For researchers studying AMR spread, the sub-inhibitory effect is often more dangerous than the inhibitory effect.

The SOS-HGT Link

Low levels of Nalidixate (0.1x – 0.5x MIC) cause minor DNA damage, which is insufficient to kill the cell but sufficient to generate single-stranded DNA (ssDNA) gaps.

-

RecA Activation: ssDNA binds to RecA, forming a nucleoprotein filament (RecA*).

-

LexA/SetR Cleavage: RecA* induces autoproteolysis of repressors like LexA (global SOS repressor) or SetR (repressor of SXT elements).

-

Derepression: Genes controlling transfer (tra genes) or integration (int) are upregulated.

-

Result: Increased frequency of conjugation.

Visualization: Dose-Dependent Outcomes

Caption: Figure 2. The Dosage Paradox. Sub-lethal doses trigger the SOS response, promoting gene transfer, while high doses mechanically block the transfer process.

Part 3: Experimental Protocols

Protocol A: Kinetic Inhibition Assay (High Dose)

Objective: To determine the precise time-course of conjugation inhibition. Reagent Note: Use Nalidixate Sodium (Sigma-Aldrich) rather than Nalidixic Acid for direct solubility in water/broth without NaOH adjustment.

Reagents:

-

Donor Strain: Nalidixate-sensitive (

), Plasmid+ -

Recipient Strain: Nalidixate-resistant (

), Plasmid- -

Inhibitor: Nalidixate Sodium stock (10 mg/mL in

).

Workflow:

-

Synchronization: Grow Donor and Recipient to mid-log phase (

). -

Mating Initiation: Mix Donor and Recipient (1:1 ratio) in pre-warmed LB broth at

. -

Inhibitor Addition:

-

Control: No drug.

-

Experimental: Add Nalidixate Sodium (Final conc: 50–100 µg/mL) at

(immediate block) or

-

-

Sampling: Remove aliquots every 10 minutes.

-

Disruption: Vortex vigorously or pipette to break mating pairs (Nalidixate stops transfer, but does not break pairs; mechanical shear is required).

-

Selection: Plate on agar containing:

-

Nalidixate (Selects for Recipient).

-

Plasmid Marker (e.g., Kanamycin, selects for Transconjugants).

-

Validation Check: If the donor is

Protocol B: SOS-Mediated Promotion Assay (Sub-MIC)

Objective: To measure the induction of gene transfer frequencies under stress.

Workflow:

-

MIC Determination: Determine the MIC of Nalidixate for the Donor strain.

-

Pre-Induction: Grow Donor strain in LB containing 0.1x, 0.25x, and 0.5x MIC of Nalidixate Sodium for 2 hours.

-

Critical Step: Do not exceed 0.5x MIC to avoid killing the donor population.

-

-

Wash: Centrifuge and wash donors to remove the drug (optional, to prevent effect on recipient, though carryover is usually negligible).

-

Mating: Mix with untreated Recipients (1:1).

-

Incubation: Short mating (45–60 mins).

-

Quantification: Calculate Transfer Frequency = (Transconjugants / Donors).

Part 4: Data Interpretation

Quantitative Expectations

When analyzing results, use the following reference table to validate your data integrity.

| Parameter | High Dose (50+ µg/mL) | Low Dose (0.5 - 2 µg/mL) | Control (No Drug) |

| Donor Viability | Rapid Decline (if | Unaffected / Slight Lag | Exponential Growth |

| Transfer Frequency | < 10⁻⁸ (Below Detection) | 2x - 100x Increase | Baseline (e.g., 10⁻⁵) |

| SOS Marker (RecA) | N/A (Cell Death) | Highly Upregulated | Basal Level |

| Mechanism | Gyrase Arrest (Mechanical) | Derepression (Regulatory) | Rolling Circle |

Distinguishing vDNA vs. trDNA Inhibition

In historical Hfr studies (e.g., by Bouck & Adelberg), Nalidixic acid showed a sharper cutoff for transfer DNA (trDNA) than vegetative DNA (vDNA).

-

Observation: If you add Nalidixate during active mating, transfer stops immediately.

-

Interpretation: This confirms that trDNA synthesis is coupled directly to the transfer event and lacks the "buffering" capacity of vegetative replication forks.

References

-

Bouck, N., & Adelberg, E. A. (1970). Mechanism of Action of Nalidixic Acid on Conjugating Bacteria. Journal of Bacteriology, 102(3), 688–701. [Link]

-

Beaber, J. W., Hochhut, B., & Waldor, M. K. (2004). SOS response promotes horizontal dissemination of antibiotic resistance genes.[4] Nature, 427(6969), 72–74.[4] [Link]

-

Hollingshead, S., & Vapnek, D. (1985). Nucleotide sequence analysis of the tra region of the F plasmid. Journal of Bacteriology, 102(3). [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

-

Shun-Mei, E., et al. (2018). Sub-inhibitory concentrations of fluoroquinolones increase conjugation frequency.[5] Microbial Pathogenesis, 114, 57-62.[5][6] [Link]

Sources

- 1. Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Nalidixic Acid on Conjugating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of nalidixic acid on conjugating bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sub-inhibitory concentrations of fluoroquinolones increase conjugation frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

The Biphasic Lethality of Nalidixic Acid: A Technical Guide to the Bactericidal-Bacteriostatic Paradox

Executive Summary

Nalidixic acid, the prototype quinolone, exhibits a counter-intuitive pharmacodynamic profile known as the "biphasic response" or "Eagle effect." While conventional dose-response relationships suggest that higher concentrations yield greater lethality, nalidixic acid is bactericidal at low-to-moderate concentrations but becomes bacteriostatic at high concentrations.[1]

This guide dissects the molecular mechanisms driving this paradox, specifically the differential inhibition of macromolecular synthesis (DNA vs. RNA/Protein).[1][2] It provides researchers with the theoretical grounding and validated experimental protocols to reproduce and analyze this phenomenon, which remains a critical model for understanding quinolone lethality and persistence.

Part 1: Molecular Mechanism of Action

To understand the paradox, one must first understand the primary cytotoxic mechanism of nalidixic acid.[3] Unlike enzyme inhibitors that merely block function (like competitive inhibitors), quinolones are "poison" inhibitors.

The Primary Target: DNA Gyrase

Nalidixic acid targets DNA Gyrase (Topoisomerase II), an enzyme essential for introducing negative supercoils into bacterial DNA to relieve torsional stress during replication.[3][4][5]

-

The Interaction: Nalidixic acid binds to the GyrA subunits of the enzyme after it has cleaved the DNA but before it religates it.

-

The Cleavable Complex: This traps the enzyme-DNA complex in a "frozen" state known as the Cleavable Complex .

-

The Lesion: The result is not just a lack of replication, but the physical corruption of the genome. The replication fork collides with these frozen protein-DNA roadblocks, converting reversible single-strand nicks into irreversible Double-Strand Breaks (DSBs) .

The Downstream Cascade (The Killing Mechanism)

The formation of DSBs triggers the SOS Response . In a metabolically active cell, this leads to:

-

Filamentation: Inhibition of cell division (SulA pathway).

-

Unbalanced Growth: Continued protein and RNA synthesis despite halted DNA replication.

-

ROS Generation: Modern systems biology suggests that the futile cycle of repair and metabolic stress generates hydroxyl radicals, contributing to rapid cell death.

Part 2: The Paradox (Bactericidal vs. Bacteriostatic)

The paradox arises because the killing mechanism described above requires active cellular metabolism and protein synthesis.

The Mechanism of the Paradox

| Feature | Bactericidal Phase (Low Conc: ~10–50 µg/mL) | Bacteriostatic Phase (High Conc: >100–400 µg/mL) |

| Primary Target | DNA Gyrase (Specific inhibition) | DNA Gyrase + RNA Polymerase (Non-specific) |

| DNA Synthesis | Inhibited | Inhibited |

| RNA/Protein Synthesis | Active | Inhibited |

| Cellular State | "Unbalanced Growth" | Metabolic Stasis / Dormancy |

| SOS Response | Strongly Induced | Suppressed (Requires protein synthesis) |

| ROS Production | High (Metabolic overdrive) | Low (Metabolic shutdown) |

| Outcome | Cell Death | Survival (Stasis) |

The Causality: At high concentrations, nalidixic acid acts as a general inhibitor of RNA synthesis (transcription). Without RNA synthesis, the cell cannot produce the proteins required for the lethal SOS response or the metabolic enzymes that generate ROS. The cell essentially "freezes" in a state of suspended animation, protecting it from the lethal consequences of the DNA damage.

Visualization: The Signaling Pathway

The following diagram illustrates the bifurcation of the pathway based on drug concentration.

Caption: Mechanistic bifurcation of nalidixic acid activity. Note how RNA inhibition at high concentrations short-circuits the lethal pathway.

Part 3: Experimental Validation Protocols

To rigorously demonstrate this paradox, simple MIC (Minimum Inhibitory Concentration) assays are insufficient because they only measure inhibition, not killing. You must perform Time-Kill Kinetics and Macromolecular Synthesis Assays .

Protocol 1: Biphasic Time-Kill Assay

This protocol validates the "U-shaped" killing curve where survival increases at higher concentrations.

Materials:

-

E. coli MG1655 (or similar wild-type).

-

Nalidixic acid stock (10 mg/mL in 0.1 M NaOH).

-

LB Broth and Agar plates.

Workflow:

-

Inoculum Prep: Grow E. coli to early exponential phase (

). Dilute to -

Dosing: Aliquot culture into flasks containing increasing concentrations of Nalidixic Acid:

-

Incubation: Shake at 37°C, 250 rpm.

-

Sampling: At T=0, 2, 4, and 6 hours, remove 100 µL.

-

Washing (Critical): Centrifuge samples (5000g, 3 min) and resuspend in PBS to remove drug carryover (prevents false inhibition on plates).

-

Plating: Serial dilute and spot-plate on LB agar. Incubate overnight.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Expectation: 50 µg/mL shows steepest decline (3-4 log kill). 500 µg/mL shows stasis (<1 log kill).

-

Protocol 2: Macromolecular Synthesis (Radioisotope Incorporation)

To prove the mechanism, you must measure DNA vs. RNA synthesis rates.

Materials:

- -Thymidine (measures DNA synthesis).[6][7]

- -Uracil (measures RNA synthesis).[6][7]

-

TCA (Trichloroacetic acid) 10% ice-cold.

Workflow Visualization:

Caption: Dual-labeling workflow to distinguish DNA vs. RNA synthesis inhibition.

Data Interpretation:

-

Low Conc: Thymidine uptake drops to ~0%. Uracil uptake remains near 100% of control.

-

High Conc: Thymidine uptake drops to ~0%. Uracil uptake drops significantly (e.g., <20%).

Part 4: Implications for Drug Development

Understanding this paradox is vital for modern antibiotic discovery:

-

Dosing Windows: It highlights the danger of "more is better." In clinical settings (e.g., urinary tract infections), extremely high urine concentrations could theoretically induce persistence rather than clearance.

-

Persister Formation: The high-concentration bacteriostatic state mimics the formation of "persister cells." Drugs that induce metabolic dormancy can antagonize their own lethality.

-

Combination Therapy: This mechanism explains why combining bacteriostatic drugs (like chloramphenicol) with bactericidal quinolones often results in antagonism. The static drug shuts down the protein synthesis required for the quinolone to kill.

References

-

Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of action of nalidixic acid on Escherichia coli. II.[6][7] Inhibition of deoxyribonucleic acid synthesis.[1][2][3][4][6][7][8][9][10][11][12] Journal of Bacteriology, 89(4), 1068–1074. [Link]

-

Crumplin, G. C., & Smith, J. T. (1975). Nalidixic acid: an antibacterial paradox.[2] Antimicrobial Agents and Chemotherapy, 8(3), 251–261.[2] [Link]

-

Drlica, K., & Zhao, X. (2021). Bacterial cell death from fluoroquinolones: a rapid, two-stage pathway. Microbiology Spectrum, 9(1), e00344-21. [Link]

-

Malik, M., Hussain, S., & Drlica, K. (2007). Effect of anaerobic growth on quinolone lethality with Escherichia coli. Antimicrobial Agents and Chemotherapy, 51(1), 28–34. [Link]

Sources

- 1. Nalidixic Acid: an Antibacterial Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nalidixic acid: an antibacterial paradox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 4. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mechanism of Action of Nalidixic Acid on Conjugating Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to address inconsistent results in nalidixic acid susceptibility testing

This guide is designed to provide you, our fellow researchers and scientists, with in-depth, field-proven insights into troubleshooting and optimizing your nalidixic acid AST assays. We will move beyond simple procedural lists to explore the causality behind experimental variables, ensuring your protocols are robust and self-validating.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a high-level view of the troubleshooting process. When an unexpected result occurs, particularly a Quality Control (QC) failure, a systematic investigation is crucial. The following flowchart outlines the primary checkpoints.

Caption: General troubleshooting workflow for AST inconsistencies.

Frequently Asked Questions (FAQs)

Q: What are the primary drivers of inconsistent results in nalidixic acid susceptibility testing?

A: Variability in antimicrobial susceptibility testing is common, but several factors are particularly critical for nalidixic acid. The most frequent sources of error are:

-

Inoculum Density: This is the single most significant source of error.[1][2] An inoculum that is too light will result in falsely large inhibition zones or falsely low Minimum Inhibitory Concentrations (MICs), while an overly heavy inoculum will have the opposite effect.[1][3]

-

Media pH: The bacteriostatic activity of nalidixic acid is highly dependent on pH. Its activity is greater at a more acidic pH.[4] Standard Mueller-Hinton Agar (MHA) should have a pH between 7.2 and 7.4. Deviations outside this range can significantly alter results.[5]

-

Divalent Cation Concentration: While more critical for other antibiotic classes like aminoglycosides and tetracyclines when testing P. aeruginosa, variations in Mg²⁺ and Ca²⁺ in the media can affect results and should be controlled.[5]

-

Methodology Adherence: Strict adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is essential for reproducibility.[6][7]

Q: How do I ensure my testing system is performing correctly before testing my experimental isolates?

A: The cornerstone of a trustworthy AST system is rigorous and consistent Quality Control (QC). This is achieved by testing a well-characterized reference strain with a known susceptibility profile alongside your unknown isolates.

For nalidixic acid, the standard QC strain is Escherichia coli ATCC® 25922 .[8][9] Both CLSI and EUCAST publish acceptable ranges for zone diameters (disk diffusion) and MIC values (broth dilution) for this strain.[6][10] If your result for the QC strain falls within the specified range, you can have confidence in the results obtained for your test isolates during the same run. If the QC result is out of range, the results for all other isolates tested in that batch are considered invalid, and troubleshooting is required.[11][12]

Q: Why is nalidixic acid susceptibility sometimes used as a screening test for fluoroquinolone resistance?

A: Nalidixic acid is the parent compound of the quinolone class. Resistance to nalidixic acid often arises from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[13] These are the same primary targets for the more potent fluoroquinolones (e.g., ciprofloxacin).

Therefore, resistance to nalidixic acid can serve as a sensitive, though not perfectly specific, marker for the presence of resistance mechanisms that also reduce susceptibility to fluoroquinolones.[14][15][16] An isolate resistant to nalidixic acid is very likely to have reduced susceptibility or resistance to ciprofloxacin.[17][18] However, some low-level fluoroquinolone resistance mechanisms may not be detected by nalidixic acid screening alone, which is why organizations like EUCAST have also recommended pefloxacin for this purpose in certain contexts.[19][20]

Troubleshooting Guide 1: Kirby-Bauer (Disk Diffusion) Assay

The Kirby-Bauer method, while seemingly simple, has multiple variables that must be tightly controlled. Deviations in QC zone sizes are the most common complaint.

Q: The inhibition zone for my QC strain (E. coli ATCC® 25922) is too large/small. What should I investigate?

A: This is a clear indication that a critical variable is out of specification. A systematic check is the most effective approach.

Caption: Troubleshooting workflow for Kirby-Bauer QC failures.

Detailed Checklist & Corrective Actions

| Parameter | Common Error | Impact on Zone Size | Causality & Corrective Action |

| Inoculum Density | Inoculum too light (<0.5 McFarland) | Too Large | Fewer bacteria require less antibiotic to inhibit, leading to a wider diffusion radius before growth begins. Re-prepare inoculum to match a 0.5 McFarland standard turbidity.[1] |

| Inoculum too heavy (>0.5 McFarland) | Too Small | A denser lawn of bacteria grows more quickly and requires a higher concentration of the antibiotic to inhibit, shrinking the zone. Re-prepare inoculum.[3] | |

| Mueller-Hinton Agar (MHA) | Agar depth < 4 mm | Too Large | The antibiotic diffuses further horizontally in a shallow medium, creating larger zones. Ensure a consistent 4 mm depth.[5] |

| Agar depth > 4 mm | Too Small | A deeper agar layer slows the rate of horizontal diffusion, resulting in smaller zones. | |

| Incorrect pH (<7.2 or >7.4) | Variable | Nalidixic acid activity is enhanced at acidic pH, which could lead to larger zones.[4] Confirm the pH of each new batch of MHA. | |

| Nalidixic Acid Disks | Deteriorated antibiotic (improper storage/expired) | Too Small | Loss of antibiotic potency means a lower concentration diffuses into the agar, resulting in smaller zones. Always store disks at -20°C to +8°C in a dry environment.[21] |

| Incubation | Temperature > 35°C | Too Small | Bacteria grow faster at higher temperatures, potentially out-pacing antibiotic diffusion. Ensure incubator is calibrated to 35°C ± 2°C.[7] |

| Incubation time < 16 hours | Too Large | Insufficient time for the bacterial lawn to fully grow can result in zones that appear larger than they should. | |

| Incubation time > 18 hours | Too Small | Over-incubation can allow slower-growing resistant mutants to appear or the lawn to encroach on the inhibition zone. | |

| Zone Measurement | Incorrect reading technique | Variable | Zones should be measured to the nearest millimeter at the point of complete inhibition, viewed from the back of the plate against a dark background.[22] |

Quality Control Ranges

Always refer to the latest version of the CLSI M100 or EUCAST QC tables for the most current ranges.

| QC Strain | Antibiotic Disk | CLSI M100 (2020) Zone Diameter (mm)[6] | EUCAST QC Tables (v 13.1) Zone Diameter (mm)[10] |

| E. coli ATCC® 25922 | Nalidixic Acid (30 µg) | 22 - 28 | 26 - 32 |

Troubleshooting Guide 2: Broth Microdilution (MIC) Assay

Inconsistent MICs are often traced back to the same core issues as disk diffusion but with some unique nuances related to liquid handling and endpoint reading.

Q: My MIC values for the QC strain are fluctuating between runs or are out of the acceptable range. What's wrong?

A: The accepted variability for reference broth microdilution (BMD) is typically ±1 log₂ dilution.[23] Greater variability or consistent deviation from the QC range points to a technical problem.[24][25]

Key Areas to Investigate for MIC Variability

-

Inoculum Preparation: This remains a primary suspect. The final inoculum concentration in the wells must be approximately 5 x 10⁵ CFU/mL. A common error is incorrect dilution of the 0.5 McFarland suspension into the broth. The "inoculum effect," where the MIC changes based on bacterial density, has been observed for quinolones.[3][26]

-

Nalidixic Acid Stock Solution:

-

Solvent: Nalidixic acid is typically dissolved in a small amount of 0.1 N NaOH before being diluted. Ensure the final concentration of the solvent in the wells is not high enough to affect bacterial growth or pH.

-

Stability: Prepare stock solutions fresh or store them in small, single-use aliquots at -20°C or colder. Repeated freeze-thaw cycles can degrade the compound.

-

-

Endpoint Reading:

-

Trailing: This occurs when there is reduced, but not completely inhibited, growth over a range of concentrations, making it difficult to determine the true MIC. The MIC should be recorded as the lowest concentration showing complete inhibition of visible growth.

-

Skipped Wells: A lack of growth in a well preceding wells that do show growth can indicate contamination, pipetting errors, or drug precipitation.

-

-

Media (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Ensure you are using CAMHB with the correct concentrations of calcium and magnesium, as specified by CLSI/EUCAST.

Quality Control Ranges

| QC Strain | Antibiotic | CLSI M100 (2020) MIC (µg/mL)[6] | EUCAST QC Tables (v 13.1) MIC (µg/mL)[10] |

| E. coli ATCC® 25922 | Nalidixic Acid | 1.0 - 4.0 | 1 - 4 |

Standardized Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Test

-

Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend them in sterile saline or broth.

-

Standardize Inoculum: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[21]

-

Apply Disks: Using sterile forceps or a disk dispenser, apply a 30 µg nalidixic acid disk to the surface of the agar. Ensure the disk is in firm contact with the agar.[27]

-

Incubate: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.[7]

-

Measure Zones: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using a ruler or calipers.[22] Compare the result to the appropriate interpretive chart (e.g., from CLSI or EUCAST).[28]

Protocol 2: Broth Microdilution MIC Assay

-

Prepare Drug Dilutions: Prepare serial two-fold dilutions of nalidixic acid in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB according to CLSI/EUCAST guidelines to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate Plate: Add the standardized inoculum to each well (except the sterility control). The final volume should be 100 or 200 µL, depending on the initial drug volume.

-

Incubate: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Read MIC: The MIC is the lowest concentration of nalidixic acid that completely inhibits visible growth of the organism.

References

-

Variations in vitro of the efficacy of quinolones as a function of pH. [Link]

-

Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems. [Link]

-

Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. [Link]

-

EUCAST Frequently Asked Questions (June 2023). [Link]

-

Liofilchem® Nalidixic acid NA, Antimicrobial Susceptibility Discs, 30 µg. LabMart Limited. [Link]

-

Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. PMC. [Link]

-

Nalidixic Acid Disk for Laboratory Detection of Ciprofloxacin Resistance in Neisseria meningitidis. PMC. [Link]

-

Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria. [Link]

-

EUCAST Routine and extended internal quality control for MIC determination and disk diffusion (Version 13.1, 2023). [Link]

-

CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Quality Control of Anti Microbial Susceptibility Test. [Link]

-

What is the mechanism of Nalidixic Acid? Patsnap Synapse. [Link]

-

The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

-

Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines. ResearchGate. [Link]

-

Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]

-

Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

Nalidixic acid as a Predictor of Ciprofloxacin Susceptibility in Typhoid fever. Journal of Islamabad Medical & Dental College. [Link]

-

Quality control of susceptibility testing. CGSpace. [Link]

-

Nalidixic Acid NA 30 mcg Intended Use. Microxpress. [Link]

-

Assessment of Helicobacter pylori Prevalence in Fresh Raw Meat: Species and Source-Based Analysis. MDPI. [Link]

-

Nalidixic acid susceptibility testing of clinical isolates of Serratia marcescens. [Link]

-

Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. PMC, NIH. [Link]

-

Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli (2025). [Link]

-

Nalidixic Acid Susceptibility Test for Screening Salmonella Isolates of Reduced Susceptibility/Higher Minimum Inhibitory Concentration to Ciprofloxacin. ResearchGate. [Link]

-

Resistance to nalidixic acid. A misconception due to underdosage. [Link]

-

The influence of factors affecting the 'critical population' density of inocula on the determination of bacterial susceptibility to antibiotics by disc diffusion methods. ResearchGate. [Link]

-

Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. [Link]

-

Nalidixic acid release at pH= 9. ResearchGate. [Link]

-

EUCAST disk diffusion method for antimicrobial susceptibility testing. [Link]

-

What are some factors that could affect antimicrobial susceptibility testing? ResearchGate. [Link]

-

Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli (2025). [Link]

-

Nalidixic Acid NA 30 mcg SD021. HiMedia Laboratories. [Link]

-

The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. ResearchGate. [Link]

-

HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. [Link]

-

Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. PMC. [Link]

-

Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. ResearchGate. [Link]

-

Nalidixic acid susceptibility test to screen ciprofloxacin resistance in Salmonella typhi. [Link]

-

Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. [Link]

-

Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. [Link]

-

(PDF) Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]

-

9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. [Link]

-

How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). YouTube. [Link]

-

Disk Diffusion Test (Kirby-Bauer Test). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of the inoculum size on susceptibility tests performed on sessily growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. [Variations in vitro of the efficacy of quinolones as a function of pH] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iacld.com [iacld.com]

- 6. nih.org.pk [nih.org.pk]

- 7. microxpress.in [microxpress.in]

- 8. Liofilchem® Nalidixic acid NA, Antimicrobial Susceptibility Discs, 30 µg | LabMart Limited [labmartgh.com]

- 9. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]

- 10. szu.gov.cz [szu.gov.cz]

- 11. bsac.org.uk [bsac.org.uk]

- 12. cgspace.cgiar.org [cgspace.cgiar.org]

- 13. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 14. Nalidixic Acid Disk for Laboratory Detection of Ciprofloxacin Resistance in Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nalidixic acid susceptibility test to screen ciprofloxacin resistance in Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jimdc.org.pk [jimdc.org.pk]

- 18. researchgate.net [researchgate.net]

- 19. Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. szu.gov.cz [szu.gov.cz]

- 21. himedialabs.com [himedialabs.com]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Influence of inoculum size of Staphylococcus aureus and Pseudomonas aeruginosa on in vitro activities and in vivo efficacy of fluoroquinolones and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

The impact of different media components on nalidixic acid efficacy

Topic: The Impact of Different Media Components on Nalidixic Acid Efficacy Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: Optimizing Nalidixic Acid Assays

Welcome to the Advanced Application Support Center. You are likely here because your MIC values are drifting, your time-kill curves are inconsistent, or your in vivo efficacy does not match your in vitro data. When working with quinolones like Nalidixic acid (the first-generation naphthyridone), the medium is not just a passive support system—it is an active variable in your experimental equation.

This guide moves beyond basic "recipe following" to the mechanistic causality of how media components physically and chemically alter drug availability and bacterial susceptibility.

Part 1: The Cationic Interference (Critical)

User Query: "My MIC values for Nalidixic acid fluctuate significantly between different batches of Mueller-Hinton Broth. Why is this happening?"

The Mechanistic Reality:

Nalidixic acid, like all quinolones, possesses a critical 3-carboxyl, 4-oxo functional group. This site is an electron-rich pocket that acts as a magnet for divalent cations (

When your media contains uncontrolled levels of these cations, two distinct failure modes occur:

-

Chelation: The drug forms a 1:1 or 2:1 complex with the metal ions. This complex is bulky and neutrally charged, drastically reducing its ability to diffuse through the porin channels (OmpF) of Gram-negative bacteria.

-

LPS Bridging:

stabilizes the lipopolysaccharide (LPS) layer. By stripping these ions, quinolones destabilize the membrane to enter. If the media is flooded with excess

Troubleshooting Protocol: Cation Standardization Do not rely on generic broth formulations for quantitative assays.

-

Diagnose: Check the Certificate of Analysis for your broth. Standard unadjusted broths can vary in

from 20 to 80 mg/L. -

Correct: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

Target

: 20–25 mg/L -

Target

: 10–12.5 mg/L

-

-

Validate: If you suspect cation interference, run a parallel MIC with the addition of EDTA (0.2 mM) . If the MIC drops significantly (potency increases), your primary media has a cation excess.

Part 2: The pH & Ionization Trap

User Query: "We are testing efficacy in a simulated urine environment (pH 5.5), but Nalidixic acid activity is practically non-existent. Is the drug degrading?"

The Mechanistic Reality:

Nalidixic acid is a weak organic acid (

-

At pH 7.4 (Physiological): A significant fraction is ionized (anionic). While porins allow some anionic entry, the balance is optimized for solubility and interaction with DNA gyrase.

-

At pH < 6.0 (Acidic/Urine): The drug becomes protonated (uncharged) and less soluble. While uncharged molecules permeate membranes well, the solubility of Nalidixic acid drops precipitously in acid, potentially precipitating out of solution before it hits the target. Furthermore, the binding affinity to the DNA gyrase-DNA complex is pH-sensitive.

Troubleshooting Protocol: pH Buffering

-

Solubility Check: At pH 5.5, ensure your stock solution does not show micro-precipitation.

-

Buffer Selection: Avoid Citrate buffers if possible, as they chelate cations (see Part 1), artificially inflating efficacy. Use MOPS or HEPES (50 mM) to maintain stable pH without interacting with the drug's metal-binding site.

Part 3: The Protein Binding Sink

User Query: "Our in vitro MIC is 4 µg/mL, but serum-supplemented assays show no killing at this concentration."

The Mechanistic Reality: Nalidixic acid is notorious for its high protein binding affinity—approximately 93% to 95% binds to serum albumin (specifically Sudlow's Site I). In a standard broth (0% protein), 100% of the drug is "free" and active. In media supplemented with 50% serum, only ~5% of the drug is free. You are effectively dosing the bacteria with a fraction of your calculated concentration.

Troubleshooting Protocol: The "Shift" Assay To validate if protein binding is the cause of failure, perform a Serum Shift Test :

-

Determine MIC in standard CAMHB (

). -

Determine MIC in CAMHB + 50% Human Serum (

). -

Calculate the Shift Factor :

.-

Expectation: For Nalidixic acid, expect a shift of 10x–20x.

-

Action: Adjust your dosing calculation to target the free drug concentration, not the total.

-

Part 4: Metabolic State & Carbon Source

User Query: "Does the addition of glucose affect the bactericidal speed of Nalidixic acid?"

The Mechanistic Reality: Nalidixic acid is a replication-dependent bactericidal agent . It traps DNA gyrase on the DNA strand, forming a "cleavable complex." This mechanism requires the replication fork to collide with the trapped enzyme to cause double-strand breaks.

-

High Glucose (Rapid Growth): Replication forks are active. Collisions occur frequently. Rapid cell death.

-

Minimal Media/Starvation: Bacteria enter a stationary phase. Replication slows. The drug binds gyrase, but without replication forks to collide with the complex, the lethal damage is delayed or prevented (Bacteriostatic effect).

Guideline: For time-kill curves, ensure your media supports log-phase growth . If using minimal media, supplement with glucose (0.2%) to ensure the metabolic engine is running; otherwise, you are measuring persistence, not resistance.

Summary of Media Component Impacts

| Component | Interaction Mechanism | Impact on Nalidixic Acid Efficacy | Recommended Action |

| Magnesium ( | Chelation of 3-carboxyl/4-oxo group | Decreases (Increases MIC) | Use CAMHB (Mg 10-12.5 mg/L). |

| Calcium ( | Chelation & Membrane Stabilization | Decreases (Increases MIC) | Use CAMHB (Ca 20-25 mg/L). |

| Albumin (Serum) | Hydrophobic binding (Site I) | Drastically Decreases (~95% bound) | Calculate free drug; expect high MIC shift. |

| pH (Acidic < 6.0) | Protonation & Solubility reduction | Decreases (Solubility issues) | Buffer with MOPS/HEPES; verify solubility. |

| Glucose | Stimulates replication/metabolism | Increases (Enhances bactericidal rate) | Ensure log-phase growth for kill curves. |

Visualizing the Mechanisms

Figure 1: The Cation Chelation Blockade

This diagram illustrates how divalent cations physically block Nalidixic acid from entering the bacterial cell.

Caption: Divalent cations chelate Nalidixic acid, creating bulky complexes that cannot traverse bacterial porins, preventing target access.

Figure 2: Troubleshooting Workflow for Inconsistent MICs

Follow this logic path when your data does not make sense.

Caption: Systematic troubleshooting logic to isolate media-induced errors in Nalidixic acid susceptibility testing.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

-

Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI Supplement M100.

-

Crumplin, G. C., & Smith, J. T. (1975).[1][2] Nalidixic acid: an antibacterial paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251–261.[1][2]

-

Vree, T. B., et al. (1988). Pharmacokinetics of nalidixic acid in man: hydroxylation and glucuronidation.[3] Pharmacy World & Science, 10, 193–199.

-

Ratkai, C., et al. (2020). The relationship between antibiotic susceptibility and pH in the case of uropathogenic bacteria. Antibiotics, 9(12), 856.

Sources

Validation & Comparative

A Comparative Guide to DNA Gyrase Inhibition: Nalidixic Acid vs. Novobiocin

For researchers in microbiology, infectious disease, and drug development, the bacterial DNA gyrase stands as a validated and compelling target for antimicrobial agents. Its essential role in managing DNA topology during replication makes it a focal point for therapeutic intervention. This guide provides an in-depth, comparative analysis of two archetypal DNA gyrase inhibitors: nalidixic acid, the progenitor of the quinolone class, and novobiocin, a classic aminocoumarin. We will dissect their distinct mechanisms, provide the experimental framework to evaluate their efficacy, and interpret the data through the lens of structural biology and biochemical kinetics.

Introduction: DNA Gyrase as a Prime Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂B₂).[1] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[2] This ATP-dependent enzymatic activity is vital for bacterial viability, and its absence in higher eukaryotes makes it an ideal selective target for antibiotics.[3]

Nalidixic acid and novobiocin were among the first compounds identified to inhibit this essential enzyme.[4] While both effectively halt bacterial growth by disrupting DNA gyrase function, they do so through fundamentally different mechanisms, targeting distinct subunits of the enzyme complex. Understanding these differences is critical for appreciating their respective spectrums of activity, potential for resistance, and their roles in the historical and future development of antimicrobials.

Dueling Mechanisms: Two Inhibitors, Two Distinct Strategies

The core difference between nalidixic acid and novobiocin lies in which subunit of the DNA gyrase they target and the specific enzymatic step they disrupt.

Nalidixic Acid: The Quinolone Poison

Nalidixic acid, discovered in the early 1960s, was the first of the quinolone class of antibiotics.[5][6] Its mechanism is not one of simple competitive inhibition but rather of converting the gyrase into a cellular toxin.[7]

-

Target: The GyrA subunit.[5]

-

Mechanism: Nalidixic acid binds to the GyrA subunit and stabilizes the transient, covalent complex formed between the enzyme and the cleaved DNA strands.[5][8] DNA gyrase functions by creating a transient double-stranded break in one segment of DNA, passing another segment through the break, and then resealing it.[9] By preventing the re-ligation of the DNA strands, nalidixic acid traps the enzyme in a "cleavage complex."[7][10] The accumulation of these stable complexes leads to double-stranded DNA breaks, which stalls replication forks and ultimately triggers cell death.[5][7] This mode of action is often referred to as a "topoisomerase poison."[7] This process is notably ATP-independent.[11][12]

Novobiocin: The Aminocoumarin Energy Blocker

Novobiocin, an aminocoumarin antibiotic derived from Streptomyces species, takes a different approach by starving the enzyme of its required energy source.[13][14]

-

Mechanism: The GyrB subunit contains the ATPase active site, which is responsible for hydrolyzing ATP to provide the energy needed for the strand-passage and supercoiling reaction.[1][14] Novobiocin acts as a competitive inhibitor of ATP binding at this site.[15][16] By blocking the binding of ATP, novobiocin prevents the conformational changes in the enzyme that are necessary for its catalytic cycle, effectively shutting down its supercoiling activity.[16] This inhibition of the ATPase reaction is the hallmark of the aminocoumarin class.[15][17]

The distinct binding sites and mechanisms of these two inhibitors on the DNA gyrase heterotetramer are visualized below.

Caption: Distinct binding sites of Nalidixic Acid and Novobiocin.

Experimental Design: A Head-to-Head Comparison

To empirically compare the inhibitory potential of nalidixic acid and novobiocin, a series of well-established in vitro assays are required. The choice of these assays is dictated by the distinct mechanisms of the two drugs. A robust comparative study should include both an assessment of the overall enzymatic inhibition (supercoiling assay) and a specific probe of the ATPase activity targeted by novobiocin.

Key Experiment: DNA Supercoiling Inhibition Assay

This assay directly measures the primary catalytic function of DNA gyrase: the introduction of negative supercoils into a relaxed circular DNA substrate. The inhibition of this activity serves as the primary endpoint for comparing the potency of both drugs.

Principle: Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the inhibitor. The resulting DNA topoisomers (relaxed vs. supercoiled) are then separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than its relaxed counterpart. The concentration of the inhibitor that prevents 50% of the relaxed DNA from being supercoiled is determined as the IC₅₀ value.[18][19]

Step-by-Step Protocol:

-

Reaction Setup: On ice, prepare a master mix containing reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), and relaxed pBR322 plasmid DNA (e.g., 0.5 µg per reaction).

-

Inhibitor Aliquoting: Prepare serial dilutions of nalidixic acid and novobiocin in a suitable solvent (e.g., DMSO). Aliquot a small volume (e.g., 1 µL) of each inhibitor concentration into separate reaction tubes. Include a solvent-only control (no inhibitor) and a no-enzyme control.

-

Enzyme Addition: Dilute purified E. coli DNA gyrase in dilution buffer to a concentration that yields robust supercoiling in the control reaction. Add the enzyme to all tubes except the no-enzyme control to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by a proteinase K digestion step to remove the enzyme.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until there is clear separation between the supercoiled and relaxed DNA bands.

-

Visualization and Densitometry: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Quantify the intensity of the relaxed and supercoiled bands for each lane using densitometry software.

-

IC₅₀ Calculation: Plot the percentage of inhibition (calculated from the reduction in the supercoiled band intensity relative to the control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanistic Corollary: Gyrase ATPase Assay

This assay is crucial for confirming the mechanism of novobiocin and demonstrating the ATP-independence of nalidixic acid's primary action.

Principle: This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is dependent on the presence of DNA. The amount of ADP produced is quantified, often using a coupled-enzyme system where ADP production is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

-

Reaction Setup: In a microplate, set up reactions containing assay buffer, linear or relaxed DNA, and the coupled-enzyme components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).

-

Inhibitor Addition: Add serial dilutions of novobiocin and nalidixic acid to the wells.

-

Reaction Initiation: Add DNA gyrase to the wells and immediately start monitoring the absorbance at 340 nm at 37°C.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear decrease in NADH absorbance over time. Determine the IC₅₀ for inhibition of ATPase activity for each compound.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. scienceprofonline.com [scienceprofonline.com]

- 3. novobiocin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Non-mutagenic genotoxicants: novobiocin and nalidixic acid, 2 inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 14. vumicro.com [vumicro.com]

- 15. Novobiocin - Wikipedia [en.wikipedia.org]

- 16. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Revisiting aminocoumarins for the treatment of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Nalidixic Acid and Ampicillin for Selecting E. coli

Executive Summary

Verdict: The choice between Nalidixic Acid (Nal) and Ampicillin (Amp) is rarely a choice of preference, but rather a dictate of the genetic location of your resistance marker.

-

Ampicillin is the industry standard for plasmid selection (

gene).[1] Its primary failure mode is the formation of satellite colonies due to extracellular degradation of the antibiotic.[2] -

Nalidixic Acid is the gold standard for chromosomal background selection (

mutation). It is exceptionally stable and does not suffer from satellite colony formation, making it ideal for conjugation counter-selection and strain isolation.

This guide analyzes the mechanistic divergences, stability profiles, and experimental protocols for both agents, designed for researchers requiring high-purity E. coli isolates.

Mechanistic Deep Dive: Why The "Kill" Matters

To select effectively, one must understand how the cell dies. The distinct mechanisms of action dictate the timing of selection and the risk of false positives.

Ampicillin: The Lytic Time-Bomb

Ampicillin is a

-

Causality: Without a rigid cell wall, osmotic pressure causes the dividing cell to burst (lysis).

-

Critical Constraint: It is only effective against actively dividing cells. Stationary phase cells are phenotypically tolerant (persisters).[4]

Nalidixic Acid: The Replication Blockade

Nalidixic acid is a first-generation quinolone.[5] It targets DNA gyrase (Topoisomerase II), specifically the GyrA subunit.

-

Causality: It traps the gyrase-DNA complex in a cleaved state, preventing DNA supercoiling and replication. This leads to double-strand breaks and the induction of the SOS response.

-

Critical Constraint: Resistance is typically achieved via a specific chromosomal point mutation in

(e.g., Ser83Leu), preventing the drug from binding.

Mechanistic Pathway Diagram

Figure 1: Comparative signaling pathways leading to cell death for Ampicillin (Lysis) vs. Nalidixic Acid (Replication Arrest).

Performance Comparison & The "Satellite" Phenomenon

The most significant operational difference between these two antibiotics is the "Satellite Colony" phenomenon.

The Ampicillin Flaw: Enzymatic Shielding

The resistance gene for Ampicillin (

-

Secretion: This enzyme is secreted into the periplasm and leaks into the surrounding medium.

-

Degradation: It hydrolyzes the

-lactam ring of Ampicillin in the agar surrounding the colony.[1] -

Result: A "halo" of antibiotic-free agar forms, allowing non-resistant satellite colonies to grow around the resistant mother colony.

The Nalidixic Advantage: Intracellular Resistance

Nalidixic acid resistance (

Comparative Data Table

| Feature | Ampicillin (Amp) | Nalidixic Acid (Nal) |

| Primary Application | Plasmid Selection (Cloning) | Chromosomal Selection (Strain background) |

| Resistance Mechanism | Enzymatic degradation ( | Target Modification ( |

| Satellite Colonies | High Risk (due to secreted enzyme) | Zero Risk (Antibiotic remains active) |

| Stability in Agar (4°C) | Moderate (~4 weeks, degrades) | High (>8 weeks stable) |

| Standard Conc. | 100 µg/mL | 30 - 50 µg/mL |

| Stock Solvent | Water | 0.5M - 1.0M NaOH (Insoluble in water) |

| Bactericidal Type | Lytic (Explosive) | Static/Cidal (Replication halt) |

Experimental Protocols

Protocol A: Nalidixic Acid Stock Preparation (The Solubility Trap)

Most failures with Nalidixic acid occur here. It is hydrophobic and will precipitate if added to water.

Reagents:

Workflow:

-

Weigh 300 mg of Nalidixic Acid.

-

Add 2-3 mL of 1.0 M NaOH . Vortex until fully dissolved (solution will turn slightly yellow).

-

Note: Do not add water yet. The high pH is required for solubilization.

-

-

Adjust volume to 10 mL with sterile ddH₂O to achieve a 30 mg/mL stock.

-

Filter sterilize (0.22 µm).[5] Do not autoclave the stock.

-

Store at -20°C (stable for months).

Protocol B: Strategic Selection Workflow

This workflow illustrates the decision process for conjugation experiments, where Nalidixic acid is often used to counter-select (kill) the donor strain.

Figure 2: Decision matrix and workflow for selecting transformants (Amp) vs. isolating specific strains (Nal).

Troubleshooting & Expert Insights

The "False Negative" on Nalidixic Plates

If your

-

Check pH: If your LB agar is too acidic, Nalidixic acid may precipitate out of solution. Ensure medium pH is 7.0–7.4.[2]

-

Magnesium Interaction: High concentrations of

(often added for phage work) can chelate quinolones, reducing their activity.

Preventing Satellites on Amp Plates

If you are forced to use Ampicillin for a slow-growing strain:

-

Carbenicillin Substitution: Use Carbenicillin instead of Ampicillin. It is a structural analog that is more resistant to hydrolysis by

-lactamase and prevents satellite colonies.[1] -

Plate Drying: Ensure plates are dry.[8] Excess moisture allows the

-lactamase enzyme to diffuse across the agar surface, widening the satellite zone.

References

-

Mechanism of Action (Nalidixic Acid)

-

Ampicillin Resistance & Satellite Colonies

- Medeiros, A. A. (1997). "Evolution and dissemination of beta-lactamases." Clinical Infectious Diseases.

-

Antibiotic Stability in Agar

- Ryan, K. J., et al. (1970).

-

Nalidixic Acid Stock Preparation

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. semanticscholar.org [semanticscholar.org]

How does nalidixic acid resistance correlate with resistance to other antibiotic classes?

Executive Summary: The "Canary in the Coal Mine"

Nalidixic acid (NAL), a first-generation quinolone, is rarely used clinically today due to its poor bioavailability and narrow spectrum. However, in research and diagnostic microbiology, it remains a critical surrogate marker. Resistance to nalidixic acid is not merely an isolated phenotype; it is a high-fidelity predictor of underlying genetic mechanisms that confer reduced susceptibility to essentially all fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and frequently correlates with multidrug resistance (MDR) to unrelated antibiotic classes.

This guide analyzes the mechanistic and statistical correlations between NAL resistance and other drug classes, providing researchers with experimental frameworks to deconstruct these complex resistance phenotypes.

Mechanistic Architecture of Cross-Resistance

The correlation between NAL resistance and other antibiotics is driven by three distinct biological engines: Target Modification , Genetic Linkage (Co-carriage) , and Multidrug Efflux .

A. The Direct Link: Fluoroquinolones (FQs)[1]

-

Mechanism: Point mutations in the Quinolone Resistance-Determining Regions (QRDR) of gyrA (DNA gyrase) and parC (Topoisomerase IV).

-

Correlation:

-

Single Mutation (gyrA): Often results in high-level NAL resistance (MIC >32 µg/mL) but only reduced susceptibility to Ciprofloxacin (MIC 0.125–0.5 µg/mL).

-

Double Mutation (gyrA + parC): Leads to high-level resistance for both NAL and FQs.

-

-

Clinical Implication: An isolate testing "Susceptible" to Ciprofloxacin but "Resistant" to Nalidixic Acid is likely harboring a first-step mutation. Treatment with FQs may select for high-level resistance rapidly.

B. The Genetic Link: Beta-Lactams & Aminoglycosides[2][3]

-

Mechanism: Plasmid-Mediated Quinolone Resistance (PMQR).[1][2][3] Genes such as qnr, aac(6')-Ib-cr, and qepA are located on mobile plasmids.[4]

-